REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O)=[CH:5][C:4]=1[CH3:15]>CS(O)(=O)=O>[CH3:1][O:2][C:3]1[CH:8]=[C:7]2[C:6]([CH2:9][CH2:10][CH2:11][C:12]2=[O:14])=[CH:5][C:4]=1[CH3:15]
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Name
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|
Quantity
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24 g
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Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)CCCC(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)CCCC(=O)O)C
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Name
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|
Quantity
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400 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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poured into ice
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Type
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EXTRACTION
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Details
|
extracted three times with ethyl acetate
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Type
|
WASH
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Details
|
washed with NaHCO3 1N, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C2CCCC(C2=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.2 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |